

# physicochemical properties of 2,3,4-Trimethoxy-6-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2,3,4-Trimethoxy-6-methylbenzaldehyde

Cat. No.: B053454

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An In-Depth Technical Guide to the Physicochemical Properties of **2,3,4-Trimethoxy-6-methylbenzaldehyde**

## Introduction

**2,3,4-Trimethoxy-6-methylbenzaldehyde** is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its specific arrangement of methoxy groups and a methyl group on the benzaldehyde framework influences its reactivity and makes it a key building block in the development of fine chemicals and complex pharmaceutical molecules.<sup>[1]</sup> Researchers in drug discovery and materials science utilize this compound for creating novel structures, particularly in the synthesis of potential therapeutics for neurological and cardiovascular diseases.<sup>[1]</sup> This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and essential handling protocols, designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

## Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The structural and identifying information for **2,3,4-Trimethoxy-6-methylbenzaldehyde** is summarized below.

Table 1: Chemical Identity of **2,3,4-Trimethoxy-6-methylbenzaldehyde**

Identifier	Value	Source(s)
IUPAC Name	<b>2,3,4-trimethoxy-6-methylbenzaldehyde</b>	<a href="#">[2]</a>
CAS Number	22383-85-3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	210.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>CC1=CC(=C(C(=C1C=O)OC)OC)OC</chem>	<a href="#">[2]</a>
InChI	InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3	<a href="#">[2]</a>

| MDL Number | MFCD00016598 | [\[1\]](#) |

(Image of the 2D structure of the molecule would be placed here in a real document)

## Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.

Table 2: Summary of Physicochemical Properties

Property	Value	Unit	Notes	Source(s)
Melting Point	60 - 61	°C	-	[3]
Boiling Point	337.94	°C	At 760 mmHg	[1]
	~338	°C	Predicted	[3]
Density	1.110	g/cm <sup>3</sup>	Predicted	[3]
Water Solubility	10	g/L	Stated as "(hydrolysis)"	[4]
Solubility	Slightly Soluble	-	In Chloroform, Ethyl Acetate	[3][5]

| pKa | 10.54 ± 0.46 | - | Predicted |[4] |

## Discussion of Properties:

- Physical State and Appearance: With a melting point of 60-61 °C, this compound exists as a solid at standard laboratory temperatures.[3][5]
- Boiling Point: The high boiling point of approximately 338 °C indicates low volatility under ambient conditions.[1]
- Solubility: Its characterization as slightly soluble in organic solvents like chloroform and ethyl acetate is typical for a moderately polar organic molecule.[3][5] The reported water solubility of 10 g/L should be interpreted with caution, as the annotation "(hydrolysis)" suggests potential reactivity with water, which is not unexpected for an aldehyde.[4] This level of solubility may be influenced by temperature and pH.

## Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of **2,3,4-Trimethoxy-6-methylbenzaldehyde** is paramount. The following protocols outline the standard methodologies for its structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of the molecule.

#### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Solvent Choice:** Chloroform-d ( $\text{CDCl}_3$ ) is a common first choice due to its ability to dissolve a wide range of organic compounds.
- **Data Acquisition:** Acquire  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- **Expected  $^1\text{H}$  NMR Signals:** The spectrum should feature distinct signals corresponding to:
  - An aldehyde proton ( $-\text{CHO}$ ) as a singlet in the  $\delta$  9.5-10.5 ppm region.
  - A single aromatic proton as a singlet.
  - Three distinct singlets for the three methoxy groups ( $-\text{OCH}_3$ ), likely in the  $\delta$  3.8-4.0 ppm range.
  - A singlet for the methyl group ( $-\text{CH}_3$ ) protons, likely in the  $\delta$  2.0-2.5 ppm range.
- **Expected  $^{13}\text{C}$  NMR Signals:** The spectrum will show 11 distinct carbon signals, including:
  - A carbonyl carbon ( $\text{C=O}$ ) signal above  $\delta$  185 ppm.
  - Multiple signals in the aromatic region ( $\delta$  100-160 ppm) for the substituted benzene ring.
  - Three signals for the methoxy carbons around  $\delta$  55-65 ppm.
  - A signal for the methyl carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

### Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small, representative sample of the solid compound directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- **Expected Characteristic Absorption Bands:**
  - $\sim 1680 \text{ cm}^{-1}$ : A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.
  - $\sim 2940\text{-}2830 \text{ cm}^{-1}$ : C-H stretching vibrations from the methyl and methoxy groups.
  - $\sim 2730 \text{ cm}^{-1}$ : A characteristic, though sometimes weak, C-H stretch associated with the aldehyde group.
  - $\sim 1580, 1470 \text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic ring.
  - $\sim 1280, 1100 \text{ cm}^{-1}$ : Strong C-O stretching vibrations from the ether linkages of the methoxy groups.

## Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

### Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Data Analysis:**

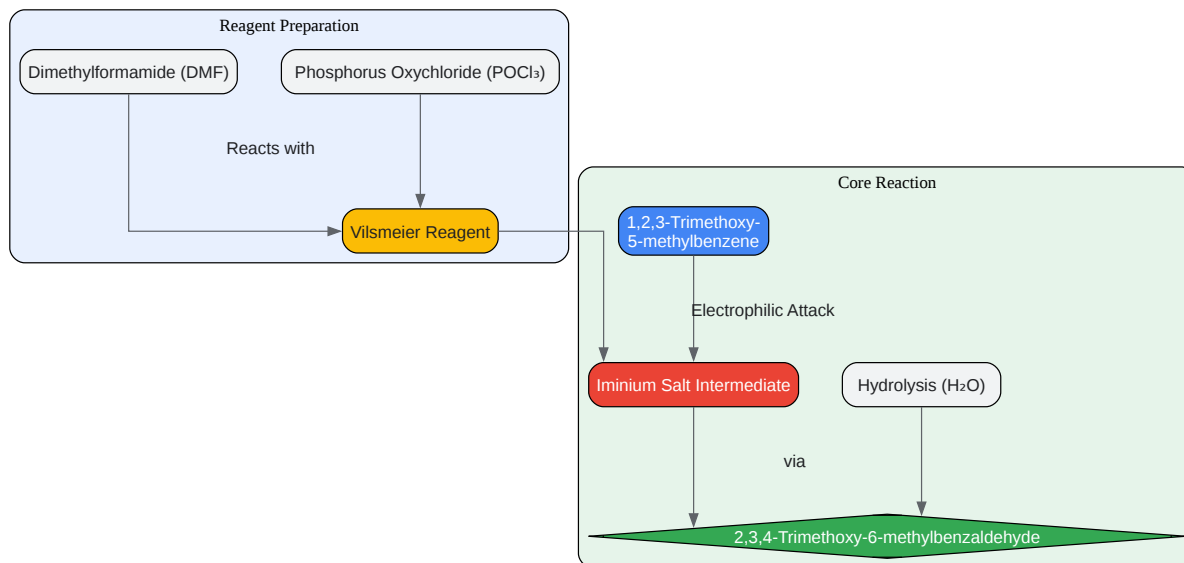
- Molecular Ion Peak ( $M^+$ ): Expect a prominent peak at an  $m/z$  (mass-to-charge ratio) of approximately 210, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Look for characteristic fragments resulting from the loss of methyl radicals ( $M-15$ ) or methoxy groups ( $M-31$ ) from the molecular ion.

## Section 4: Synthesis and Reactivity Insights

While specific synthetic routes for **2,3,4-Trimethoxy-6-methylbenzaldehyde** are not detailed in readily available literature, its structure suggests that established formylation reactions would be effective. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic rings, provides a logical and illustrative pathway.

**Illustrative Synthetic Workflow: Vilsmeier-Haack Reaction** This protocol is based on the synthesis of the closely related 2,3,4-Trimethoxybenzaldehyde and is presented for illustrative purposes.<sup>[6]</sup> The starting material would be 1,2,3-Trimethoxy-5-methylbenzene.

- **Vilsmeier Reagent Formation:** The Vilsmeier reagent is prepared by the reaction of a formamide, such as dimethylformamide (DMF), with phosphorus oxychloride ( $POCl_3$ ) under controlled temperature conditions.
- **Electrophilic Aromatic Substitution:** The electron-rich trimethoxymethylbenzene ring attacks the electrophilic Vilsmeier reagent, forming an iminium salt intermediate.
- **Hydrolysis:** The reaction mixture is carefully quenched with water or ice, which hydrolyzes the iminium salt to yield the final aldehyde product, **2,3,4-Trimethoxy-6-methylbenzaldehyde**.



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Caption: Illustrative Vilsmeier-Haack synthesis pathway.

## Section 5: Handling, Storage, and Stability

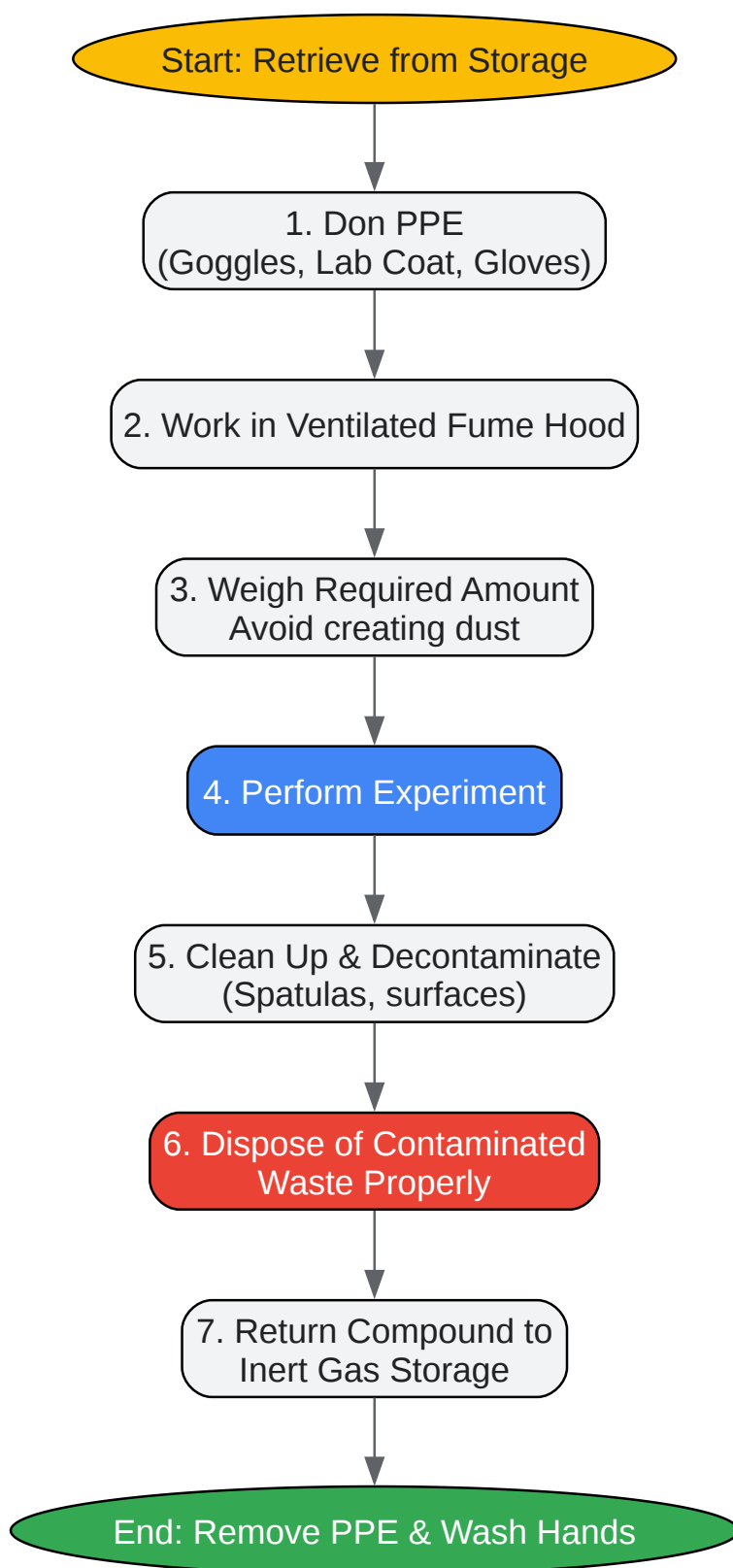
Adherence to proper safety and storage protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

### Storage Recommendations

- Temperature: Store the compound in a refrigerator at 2-8°C.[1][3]
- Atmosphere: To prevent potential oxidation or degradation, store the material under an inert gas atmosphere, such as argon or nitrogen.[1][3][5]
- Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

## Safe Handling Protocols

The following workflow outlines the essential steps for safely handling **2,3,4-Trimethoxy-6-methylbenzaldehyde** in a laboratory setting.



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Caption: Safe laboratory handling workflow for solids.

## Stability and Incompatibilities

- **Stability:** The compound is stable under recommended storage conditions.[7]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, as they can react with the aldehyde functional group.[7]
- **Hazardous Decomposition:** Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO<sub>2</sub>).[7]

## Section 6: Conclusion

**2,3,4-Trimethoxy-6-methylbenzaldehyde** is a well-defined solid organic compound with distinct physicochemical properties. Its melting point of 60-61 °C, high boiling point, and characteristic spectroscopic signatures provide clear parameters for its identification and use. The presence of an aldehyde and multiple ether functional groups dictates its reactivity and its utility as a versatile intermediate in synthetic chemistry. Proper adherence to the storage and handling protocols outlined in this guide is essential for maintaining its purity and ensuring safe laboratory operations.

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